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molecular formula C12H11NO2 B186490 N-(3-Buten-1-yl)phthalimide CAS No. 52898-32-5

N-(3-Buten-1-yl)phthalimide

Cat. No. B186490
M. Wt: 201.22 g/mol
InChI Key: ZDOLXCKKXHSEJG-UHFFFAOYSA-N
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Patent
US06903118B1

Procedure details

50 g (370 mmol) 4-bromo-1-butene and 68.5 g (370 mmol) phthalimide potassium salt are suspended in 800 ml ethyl methyl ketone and heated under reflux for 14 hours. After cooling, the mixture is filtrated and the filtrate is concentrated under vacuum. The residue is taken up in acetic acid ethyl ester and washed with water. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum: yield 50 g (67%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH:4]=[CH2:5].[K].[C:7]1(=[O:17])[NH:11][C:10](=[O:12])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12>CC(CC)=O>[CH2:2]([N:11]1[C:7](=[O:17])[C:8]2[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:12])[CH2:3][CH:4]=[CH2:5] |f:1.2,^1:5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCCC=C
Step Two
Name
Quantity
68.5 g
Type
reactant
Smiles
[K].C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum

Outcomes

Product
Name
Type
Smiles
C(CC=C)N1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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